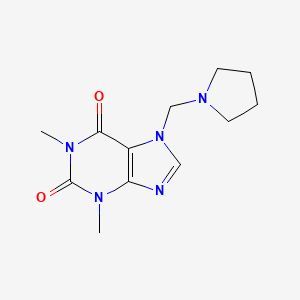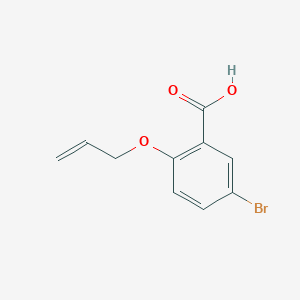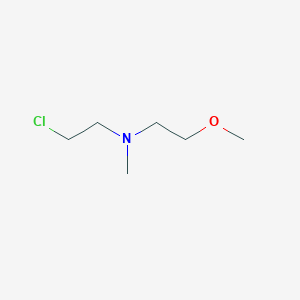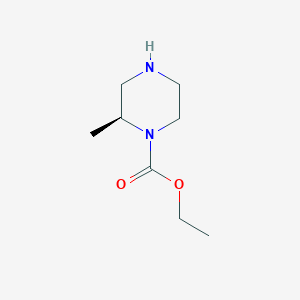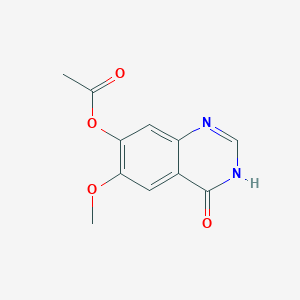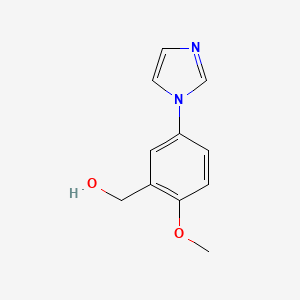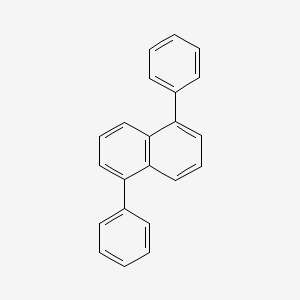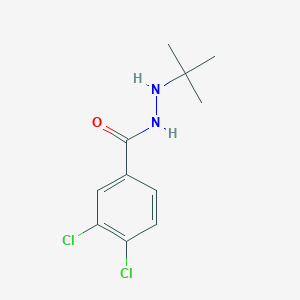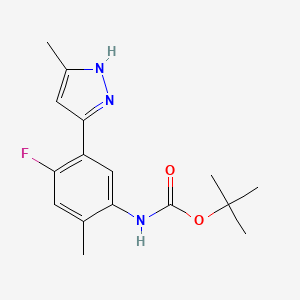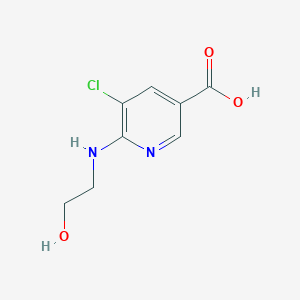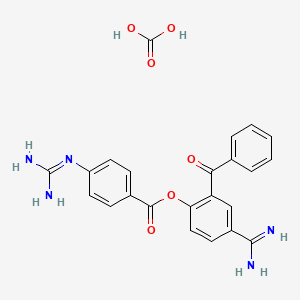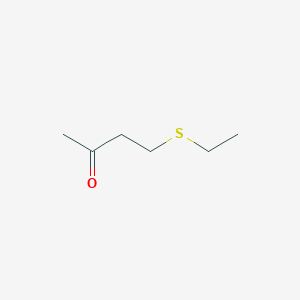
4-(ETHYLSULFANYL)BUTAN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(ETHYLSULFANYL)BUTAN-2-ONE is an organic compound with the molecular formula C6H12OS and a molecular weight of 132.22 g/mol It is a derivative of butanone, where an ethylthio group replaces one of the hydrogen atoms on the fourth carbon
Vorbereitungsmethoden
The synthesis of 4-(ETHYLSULFANYL)BUTAN-2-ONE can be achieved through several methods. One common synthetic route involves the reaction of 2-butanone with ethanethiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the ethylthio group on the fourth carbon of the butanone molecule . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity of the final product.
Analyse Chemischer Reaktionen
4-(ETHYLSULFANYL)BUTAN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For instance, oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones, depending on the reaction conditions . Substitution reactions may involve the replacement of the ethylthio group with other functional groups, leading to the formation of diverse derivatives.
Wissenschaftliche Forschungsanwendungen
4-(ETHYLSULFANYL)BUTAN-2-ONE has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe to study enzyme-substrate interactions due to its unique structure. In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Additionally, in the industry, it can be used as an intermediate in the production of various chemicals .
Wirkmechanismus
The mechanism of action of 4-(ETHYLSULFANYL)BUTAN-2-ONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ethylthio group can influence the compound’s reactivity and binding affinity, making it a valuable tool for studying biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-(ETHYLSULFANYL)BUTAN-2-ONE can be compared with other similar compounds, such as 2-Butanone, 4-(methylthio)-. While both compounds share a similar structure, the presence of different alkylthio groups (ethylthio vs. methylthio) can lead to variations in their chemical properties and reactivity . This uniqueness makes this compound a distinct compound with specific applications and advantages.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for research and development, paving the way for new discoveries and applications.
Eigenschaften
Molekularformel |
C6H12OS |
|---|---|
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
4-ethylsulfanylbutan-2-one |
InChI |
InChI=1S/C6H12OS/c1-3-8-5-4-6(2)7/h3-5H2,1-2H3 |
InChI-Schlüssel |
UPKQAWOHTVULTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


